An In-depth Technical Guide to 3-nitro-1-propyl-1H-pyrazole: Synthesis, Properties, and Applications
An In-depth Technical Guide to 3-nitro-1-propyl-1H-pyrazole: Synthesis, Properties, and Applications
Abstract
This technical guide provides a comprehensive overview of 3-nitro-1-propyl-1H-pyrazole, a functionalized heterocyclic compound of interest in medicinal chemistry and materials science. While direct extensive literature on this specific molecule is nascent, this document synthesizes established principles of pyrazole chemistry to detail a proposed synthetic route, predict its physicochemical and spectroscopic properties, and explore its potential applications. This guide is intended for researchers, scientists, and professionals in drug development seeking to understand and utilize this and related molecular scaffolds.
Introduction: The Significance of the Nitropyrazole Scaffold
The pyrazole ring system, a five-membered heterocycle with two adjacent nitrogen atoms, is a cornerstone in modern medicinal chemistry.[1][2] Its unique structural and electronic properties, including its aromaticity and ability to participate in hydrogen bonding, make it a privileged scaffold in the design of bioactive molecules.[3] The introduction of a nitro group onto the pyrazole ring dramatically influences its chemical personality. The strong electron-withdrawing nature of the nitro group enhances the acidity of the ring protons and modifies the reactivity of the scaffold, making nitropyrazoles versatile intermediates for further functionalization.[4]
Derivatives of nitropyrazole have demonstrated a wide spectrum of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[1] Furthermore, the high nitrogen content and energetic properties of some nitropyrazole derivatives have led to their investigation as advanced energetic materials.[4] This guide focuses specifically on the 1-propyl substituted 3-nitropyrazole, exploring the interplay between the pyrazole core, the directing influence of the nitro group, and the physicochemical contribution of the propyl substituent.
Chemical Structure and Identification
The molecular structure of 3-nitro-1-propyl-1H-pyrazole consists of a central pyrazole ring. A nitro group (-NO2) is attached at the 3-position, and a propyl group (-CH2CH2CH3) is bonded to the nitrogen atom at the 1-position.
Structural Diagram
Caption: Chemical structure of 3-nitro-1-propyl-1H-pyrazole.
Chemical Identifiers
| Identifier | Value | Source |
| IUPAC Name | 3-nitro-1-propyl-1H-pyrazole | N/A |
| CAS Number | Not available | N/A |
| Molecular Formula | C6H9N3O2 | [5] |
| Molecular Weight | 155.16 g/mol | [5] |
| SMILES | CCCN1C=C(C=N1)[O-] | [5] |
| InChIKey | InChIKey=DSFIYUVXUWAOJH-UHFFFAOYSA-N | [6] |
Synthesis of 3-nitro-1-propyl-1H-pyrazole: A Proposed Methodology
The synthesis of 3-nitro-1-propyl-1H-pyrazole can be logically approached in a two-step process, starting from the commercially available pyrazole. The first step involves the nitration of the pyrazole ring to form the key intermediate, 3-nitro-1H-pyrazole. The second step is the N-alkylation of this intermediate with a suitable propylating agent.
Synthesis Workflow
Caption: Proposed synthetic workflow for 3-nitro-1-propyl-1H-pyrazole.
Step-by-Step Experimental Protocol
Step 1: Synthesis of 3-nitro-1H-pyrazole
The synthesis of 3-nitro-1H-pyrazole is well-documented and typically involves the nitration of pyrazole followed by a thermal rearrangement of the N-nitropyrazole intermediate.[7][8]
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Reaction: Pyrazole is first nitrated using a mixture of nitric acid and sulfuric acid to yield N-nitropyrazole. This intermediate is then heated in a high-boiling solvent, such as benzonitrile or n-octanol, to induce a rearrangement to the more stable 3-nitro-1H-pyrazole.[7][8]
-
Rationale: The use of a mixed acid provides the necessary nitronium ion for the initial electrophilic attack on the pyrazole nitrogen. The subsequent thermal rearrangement is a known phenomenon for N-nitropyrazoles, leading to the C-nitrated product.[9]
-
Procedure:
-
To a stirred solution of pyrazole in a suitable solvent, a cooled mixture of concentrated nitric and sulfuric acid is added dropwise, maintaining a low temperature (e.g., <15 °C).
-
After the addition is complete, the reaction is stirred for several hours to ensure complete formation of N-nitropyrazole.
-
The intermediate is isolated and then refluxed in a high-boiling solvent (e.g., benzonitrile) for 2-3 hours.[8]
-
Upon cooling, the product, 3-nitro-1H-pyrazole, precipitates and can be collected by filtration.
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Step 2: N-Alkylation to 3-nitro-1-propyl-1H-pyrazole
The introduction of the propyl group onto the nitrogen of 3-nitro-1H-pyrazole can be achieved through standard N-alkylation procedures.
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Reaction: 3-nitro-1H-pyrazole is reacted with a propyl halide (e.g., 1-bromopropane or 1-iodopropane) in the presence of a base.
-
Rationale: The base deprotonates the acidic N-H of the pyrazole ring, forming a nucleophilic pyrazolate anion. This anion then displaces the halide from the propylating agent in an SN2 reaction. The presence of the electron-withdrawing nitro group increases the acidity of the N-H proton, facilitating deprotonation.
-
Procedure:
-
3-nitro-1H-pyrazole is dissolved in a polar aprotic solvent such as acetonitrile or dimethylformamide (DMF).
-
A suitable base, such as potassium carbonate or sodium hydride, is added to the solution.
-
1-bromopropane (or 1-iodopropane) is added, and the mixture is heated to facilitate the reaction.
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The reaction progress is monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is worked up by quenching with water and extracting the product with an organic solvent.
-
The crude product is then purified, typically by column chromatography, to yield pure 3-nitro-1-propyl-1H-pyrazole.
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Physicochemical and Spectroscopic Properties
Predicted Physicochemical Properties
| Property | Predicted Value | Rationale |
| Appearance | Colorless to pale yellow oil or low-melting solid | The introduction of the propyl group is expected to lower the melting point compared to the solid 3-nitro-1H-pyrazole. |
| Melting Point | Lower than 3-nitro-1H-pyrazole (173-177 °C)[7] | The disruption of intermolecular hydrogen bonding due to N-alkylation will significantly decrease the melting point. |
| Boiling Point | > 200 °C (at atmospheric pressure) | Expected to be a relatively high-boiling liquid due to its polarity and molecular weight. |
| Solubility | Soluble in common organic solvents (e.g., dichloromethane, ethyl acetate, acetone). Sparingly soluble in water. | The propyl chain increases lipophilicity compared to the parent compound. |
Expected Spectroscopic Data
The spectroscopic data for 3-nitro-1-propyl-1H-pyrazole can be anticipated by analyzing the expected signals for each part of the molecule.
| Spectroscopy | Expected Features |
| ¹H NMR | - Signals for the propyl group: a triplet around 0.9 ppm (CH3), a sextet around 1.8 ppm (CH2), and a triplet around 4.2 ppm (N-CH2). - Signals for the pyrazole ring protons: two doublets in the aromatic region (likely between 7.0 and 8.5 ppm). |
| ¹³C NMR | - Signals for the propyl group: three distinct peaks in the aliphatic region (~11, 23, and 50 ppm). - Signals for the pyrazole ring carbons: three peaks in the aromatic/heteroaromatic region, with the carbon bearing the nitro group being the most deshielded. |
| IR Spectroscopy | - Strong asymmetric and symmetric stretching bands for the nitro group (~1550 and 1350 cm⁻¹). - C-H stretching bands for the alkyl chain and aromatic ring (~2800-3100 cm⁻¹). - C=N and C=C stretching vibrations of the pyrazole ring. |
| Mass Spectrometry | - A molecular ion peak (M+) corresponding to the molecular weight of 155.16. - Fragmentation patterns showing the loss of the propyl group and the nitro group. |
Reactivity and Potential Applications
The reactivity of 3-nitro-1-propyl-1H-pyrazole is governed by the interplay of the aromatic pyrazole ring, the electron-withdrawing nitro group, and the N-propyl substituent.
Chemical Reactivity
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Further Ring Functionalization: The pyrazole ring can potentially undergo further electrophilic substitution, although the nitro group will be deactivating. The position of further substitution will be directed by the existing substituents.
-
Reduction of the Nitro Group: The nitro group can be reduced to an amino group, which opens up a vast array of further chemical transformations. This amino-pyrazole derivative would be a valuable building block for the synthesis of more complex molecules.
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Reactions of the Propyl Chain: The propyl group is generally unreactive but can undergo free-radical halogenation under specific conditions.
Potential Applications in Drug Discovery and Development
The 3-nitro-1-propyl-1H-pyrazole scaffold holds promise in several areas of medicinal chemistry. The pyrazole core is a well-established pharmacophore, and the substituents offer opportunities for fine-tuning the molecule's properties.[2][3]
-
Enzyme Inhibitors: The pyrazole nucleus is present in several known enzyme inhibitors. The specific substitution pattern of 3-nitro-1-propyl-1H-pyrazole could be explored for activity against various enzyme targets.
-
Antimicrobial Agents: Nitrated heterocyclic compounds have a history of use as antimicrobial agents. The potential antibacterial and antifungal properties of this molecule warrant investigation.
-
Scaffold for Library Synthesis: This compound can serve as a versatile starting material for the creation of a library of more complex pyrazole derivatives for high-throughput screening in drug discovery programs.
Safety and Handling
Nitrated organic compounds should be handled with care due to their potential energetic properties. While 3-nitro-1-propyl-1H-pyrazole is not expected to be a primary explosive, appropriate safety precautions should be taken.
-
General Handling: Handle in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Toxicity: The specific toxicity of this compound is unknown. As with any new chemical, it should be treated as potentially hazardous. Avoid inhalation, ingestion, and skin contact.
-
Storage: Store in a cool, dry, and well-ventilated area away from heat and sources of ignition.
Conclusion
3-nitro-1-propyl-1H-pyrazole represents an intriguing, yet underexplored, molecule within the broader class of nitropyrazoles. Based on established chemical principles, a reliable synthetic pathway can be proposed, and its physicochemical and spectroscopic properties can be reasonably predicted. The combination of the biologically active pyrazole scaffold, the versatile nitro functional group, and the modulating propyl substituent makes this compound a promising candidate for further investigation in medicinal chemistry and materials science. This guide provides a foundational framework for researchers to begin exploring the potential of this and related compounds.
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